

Comparative Technical Guide: N-(3-chlorophenyl)cyclohexanecarboxamide vs. N-phenylcyclohexanecarboxamide[1]

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Compound of Interest

Compound Name: N-(3-chlorophenyl)cyclohexanecarboxamide

Cat. No.: B3882213

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Executive Summary

This guide provides a technical comparison between N-phenylcyclohexanecarboxamide (Ph-CCA) and its meta-chlorinated derivative, **N-(3-chlorophenyl)cyclohexanecarboxamide** (3-Cl-Ph-CCA).[1]

While structurally similar, the introduction of a chlorine atom at the 3-position of the N-phenyl ring fundamentally alters the physicochemical profile, metabolic stability, and synthetic utility of the scaffold.

- Ph-CCA serves as a benchmark substrate for oxidative metabolism and C-H activation studies.[1]
- 3-Cl-Ph-CCA acts as a lipophilic, metabolically robust analog often utilized to probe hydrophobic binding pockets (e.g., TRP channels, SDHI fungicides) and modulate electronic properties in transition-metal catalyzed functionalization.[1]

Physicochemical Profile & Molecular Properties

The substitution of hydrogen with chlorine induces a significant "lipophilic shift" and alters the electronic density of the aromatic ring. This section quantifies those differences.

Table 1: Comparative Property Analysis

Feature	N-phenylcyclohexane carboxamide	N-(3-chlorophenyl)cyclohexanecarboxamide	Impact of Modification
CAS Number	1601-52-1	18613-68-0	—
Formula	C ₁₃ H ₁₇ NO	C ₁₃ H ₁₆ ClNO	+34.45 Da (Mass increase)
Mol.[1] Weight	203.28 g/mol	237.73 g/mol	Heavier, affects diffusion rates
LogP (Calc)	~2.6 - 2.9	~3.3 - 3.6	Increased Lipophilicity: Enhances membrane permeability; reduces aqueous solubility.[1]
Electronic State	Electron-Neutral Ring	Electron-Deficient Ring	Deactivated: 3-Cl exerts inductive electron withdrawal (-I effect), reducing susceptibility to oxidative metabolism. [1]
Crystal System	Orthorhombic (Space group Pbc _a)	Triclinic/Monoclinic (Typical for Cl-analogs)	Cl disrupts packing; often alters melting point and solubility profile.
H-Bonding	Donor: 1, Acceptor: 1	Donor: 1, Acceptor: 1	Cl acts as a weak H-bond acceptor (Halogen bond potential).[1]

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Analyst Note: The increase in LogP by approximately 0.7 units in the 3-Cl derivative is critical for drug design. It typically increases the compound's ability to cross the blood-brain barrier (BBB) but may necessitate the use of co-solvents (e.g., DMSO/PEG) during in vitro assays.

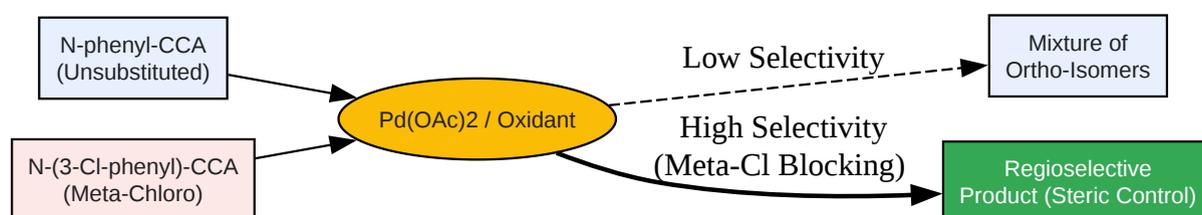
Synthetic Utility & Reactivity[1][3][4]

Both compounds are extensively used as substrates in C-H functionalization chemistry, where the amide oxygen acts as a Directing Group (DG).

Mechanistic Divergence in C-H Activation

- Ph-CCA (Standard Model): The unsubstituted phenyl ring allows for competing ortho-functionalization at both positions (C2 and C6).[1] It is highly reactive toward electrophilic metallation.[1]
- 3-Cl-Ph-CCA (Regioselective Model): The meta-chlorine introduces steric hindrance and electronic deactivation.[1]
 - Steric Effect: Directs functionalization away from the crowded C2 position, favoring the C6 position (less hindered).
 - Electronic Effect: The electron-withdrawing nature makes the C-H bond slightly more acidic but the ring less nucleophilic toward the metal catalyst (e.g., Pd(II)).

Diagram 1: Comparative C-H Activation Pathways



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Caption: The 3-chloro substituent acts as a steric blocker, enhancing regioselectivity in transition-metal catalyzed C-H activation reactions.[1]

Biological & Pharmacological Performance[1][4][5] [6]

A. Metabolic Stability (Biotransformation)

Experimental data indicates a distinct difference in how biological systems process these scaffolds.

- Ph-CCA: Susceptible to enzymatic hydroxylation.[1] Studies using *Laricifomes officinalis* demonstrate that Ph-CCA undergoes biotransformation (approx. 58% conversion) to hydroxylated metabolites, primarily at the para-position.[1]
- 3-Cl-Ph-CCA: The chlorine atom blocks metabolic attack at the meta-position and electronically deactivates the ring against P450-mediated oxidation.[1] This typically results in a longer half-life ($t_{1/2}$) in microsomal stability assays compared to the unsubstituted parent.[1]

B. Target Binding (SAR Insights)

- TRP Channels / Cooling Agents: Cyclohexanecarboxamides are structural relatives of WS-3 (cooling agent).[1] The addition of a 3-Cl group often enhances potency at TRPM8 or TRPV1 receptors due to increased hydrophobic interaction within the binding pocket and halogen bonding capability.[1]
- Fungicidal Activity (SDHI Class): In succinate dehydrogenase inhibitor (SDHI) development, lipophilic meta-substituents (like Cl or CF₃) are often required to fill the hydrophobic pocket of the enzyme. The 3-Cl derivative often shows superior inhibition constants () compared to the unsubstituted phenyl analog.[1]

Experimental Protocols

Protocol A: Synthesis via Schotten-Baumann Reaction

Applicable to both variants.[1]

Reagents:

- Cyclohexanecarbonyl chloride (1.0 equiv)
- Aniline (for Ph-CCA) OR 3-Chloroaniline (for 3-Cl-Ph-CCA) (1.0 equiv)[1]
- Triethylamine (Et3N) (1.2 equiv)
- Dichloromethane (DCM) (Solvent)

Workflow:

- Preparation: Dissolve 10 mmol of the respective aniline and 12 mmol of Et3N in 50 mL dry DCM under nitrogen atmosphere. Cool to 0°C.[1]
- Addition: Dropwise add 10 mmol of cyclohexanecarbonyl chloride over 15 minutes.
- Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
- Workup: Wash reaction mixture with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine.
- Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water.[1]
 - Expected Yield: >85%[1]
 - Appearance: White crystalline solid.[1]

Protocol B: Pd-Catalyzed Ortho-Arylation (Regioselectivity Test)

To demonstrate the directing group difference.

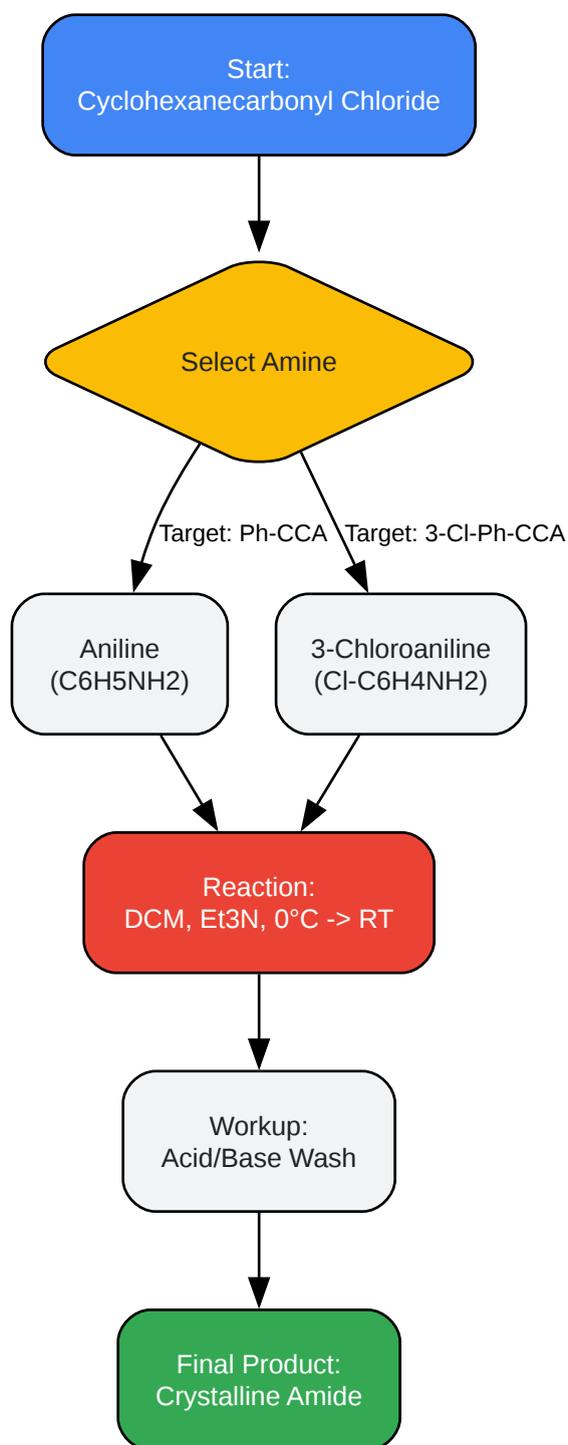
Reagents:

- Amide Substrate (0.2 mmol)
- Iodoarene (Ar-I) (1.5 equiv)[1]
- Pd(OAc)₂ (10 mol%)
- AgOAc (2.0 equiv)
- TFA (Solvent)

Workflow:

- Combine amide, Ar-I, Pd(OAc)₂, and AgOAc in a sealed tube.[1][2]
- Add TFA (2 mL) and heat to 100°C for 12 hours.
- Filter through Celite, concentrate, and analyze via ¹H-NMR.
 - Ph-CCA Result: Mixture of mono- and di-arylated products.
 - 3-Cl-Ph-CCA Result: Predominantly mono-arylated product at the less sterically hindered ortho position (C6).[1]

Diagram 2: Synthesis Workflow



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Caption: General synthesis pathway for N-arylcyclohexanecarboxamides via acid chloride coupling.

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